molecular formula C23H31ClN4O4S2 B2980110 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216672-67-1

5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2980110
CAS RN: 1216672-67-1
M. Wt: 527.1
InChI Key: YKKFAWLIDCJPPB-UHFFFAOYSA-N
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Description

5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H31ClN4O4S2 and its molecular weight is 527.1. The purity is usually 95%.
BenchChem offers high-quality 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex molecule that may have various applications in scientific research. Below is a comprehensive analysis of potential applications across different fields of study, each detailed in its own section.

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create compounds for treating human diseases . The saturated nature of this ring allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Selective Androgen Receptor Modulators (SARMs)

Compounds containing the pyrrolidine structure have been synthesized as SARMs, which are optimized to selectively modulate androgen receptors for therapeutic benefits . This application is particularly relevant in conditions like muscle wasting and osteoporosis.

Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial in the development of drugs with specific target selectivity .

Pharmacokinetic Profile Modification

Modifying the pharmacokinetic profile of drug candidates is essential for improving their efficacy and safety. The pyrrolidine ring can be functionalized to optimize absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of pharmaceuticals .

Structural Diversity in Drug Molecules

The heteroatomic saturated ring systems, such as those found in this compound, allow for greater structural diversity in drug molecules. This diversity is beneficial for creating a wide range of biologically active compounds with potential therapeutic applications .

Bioactive Molecule Synthesis

The compound’s structure can be utilized to synthesize bioactive molecules with target selectivity. These molecules can be designed to interact with specific biological pathways or receptors, which is fundamental in the creation of new medications .

Mechanism of Action

properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2.ClH/c1-22(2)13-16-17(19(24)28)21(32-18(16)23(3,4)26-22)25-20(29)14-7-9-15(10-8-14)33(30,31)27-11-5-6-12-27;/h7-10,26H,5-6,11-13H2,1-4H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFAWLIDCJPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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